molecular formula C19H19N3 B241480 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile

2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile

Cat. No.: B241480
M. Wt: 289.4 g/mol
InChI Key: XNKZXBRMLKPFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and reaction monitoring techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile apart is its specific substitution pattern, which can confer unique chemical and biological properties

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

2-[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4-ylidene]propanedinitrile

InChI

InChI=1S/C19H19N3/c1-15-11-18(19(13-20)14-21)12-16(2)22(15)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

XNKZXBRMLKPFJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C

Origin of Product

United States

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